

An In-depth Technical Guide to BDC2.5 Mimotope 1040-31 TFA

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Compound of Interest

Compound Name: BDC2.5 mimotope 1040-31 TFA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BDC2.5 mimotope 1040-31 TFA is a synthetic peptide that functions as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope, also known as p31, is a critical tool in the study of autoimmune diabetes, particularly Type 1 Diabetes (T1D). The BDC2.5 T-cell clone, from which the TCR specificity is derived, is known to be diabetogenic. Therefore, the 1040-31 mimotope is extensively used in non-obese diabetic (NOD) mouse models to stimulate BDC2.5 T-cells for research into T-cell activation, immune tolerance, and the development of potential immunotherapies. The trifluoroacetic acid (TFA) salt is a residual counterion from the high-performance liquid chromatography (HPLC) purification process and is typically present in the lyophilized peptide.

Core Properties

BDC2.5 mimotope 1040-31 is a decapeptide with the following characteristics:



Property	Value	
Amino Acid Sequence	H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME)	
Molecular Formula	C63H97N17O14S	
Molecular Weight	~1348.61 g/mol	
Alternate Names	p31	

Biological Activity and Applications

BDC2.5 mimotope 1040-31 is a strong agonist for the BDC2.5 TCR, meaning it effectively stimulates BDC2.5 T-cells.[1][2][3][4][5] This mimotope is specific for BDC2.5 TCR transgenic (Tg+) T-cells.[1][2][3][4][5] Its primary applications in research include:

- Stimulation of Diabetogenic T-cells: Used to study the activation and proliferation of T-cells that are implicated in the autoimmune destruction of pancreatic beta cells.
- Induction of Regulatory T-cells (Tregs): Under certain conditions, stimulation with this
 mimotope can lead to the expansion of antigen-specific CD4+CD25+ regulatory T-cells,
 which have a suppressive function and are of interest for therapeutic strategies.
- In Vivo and In Vitro Models of Autoimmune Diabetes: It is a key reagent in NOD mouse models to track the progression of autoimmune diabetes and to test the efficacy of potential immunomodulatory therapies.

Quantitative Data

While extensively used, specific binding affinity (Kd) and consistently reported EC50 values for BDC2.5 mimotope 1040-31 are not readily available in the public literature. However, doseresponse studies in T-cell proliferation assays indicate its high potency. The effective concentrations used in in vitro experiments are typically in the nanomolar to low micromolar range.



Parameter	Value/Range	Experimental Context
EC50	Not explicitly stated, but highly potent	T-cell proliferation assays with BDC2.5 splenocytes.[6]
Typical in vitro concentration	0.1 μg/mL - 10 μg/mL	T-cell proliferation and activation assays.[6]
Stimulation for Treg expansion	Peptide-pulsed beads	In vitro expansion of CD4+CD25+ BDC2.5 Tg+ cells.

Experimental ProtocolsT-Cell Proliferation Assay

Objective: To measure the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

Methodology:

- Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic mice. These splenocytes will serve as the source of BDC2.5 T-cells and antigen-presenting cells (APCs).
- Cell Culture:
 - Plate the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells per well in standard Tcell culture medium.
 - \circ Add **BDC2.5 mimotope 1040-31 TFA** at various concentrations (e.g., a serial dilution from 10 μ g/mL to 0.01 μ g/mL) to the wells.
 - Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).
- Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Proliferation Measurement:
 - During the last 18 hours of culture, add 1 μCi of [3H]-thymidine to each well.



 Harvest the cells onto a filter mat and measure the incorporation of [³H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

In Vitro Expansion of Regulatory T-Cells (Tregs)

Objective: To expand a population of antigen-specific regulatory T-cells from BDC2.5 TCR transgenic mice.

Methodology:

- T-cell Isolation: Isolate CD4+ T-cells from the spleens and lymph nodes of BDC2.5 TCR transgenic mice using magnetic-activated cell sorting (MACS). Further enrich for CD4+CD25+ cells if a more pure starting population of Tregs is desired.
- Antigen-Presenting Cell (APC) Preparation: Use irradiated splenocytes from non-transgenic NOD mice as APCs.
- · Co-culture and Stimulation:
 - Co-culture the isolated BDC2.5 T-cells with the irradiated APCs.
 - Stimulate the co-culture with BDC2.5 mimotope 1040-31 coupled to beads or in a soluble form.
- Expansion and Maintenance:
 - Culture the cells for several rounds of stimulation (typically every 2 weeks).
 - Supplement the culture with IL-2 to promote Treg survival and expansion.
- Functional Assays: The suppressive function of the expanded Tregs can be assessed by their ability to inhibit the proliferation of effector T-cells in a co-culture assay.

Signaling Pathways and Experimental Workflows BDC2.5 TCR Signaling Pathway

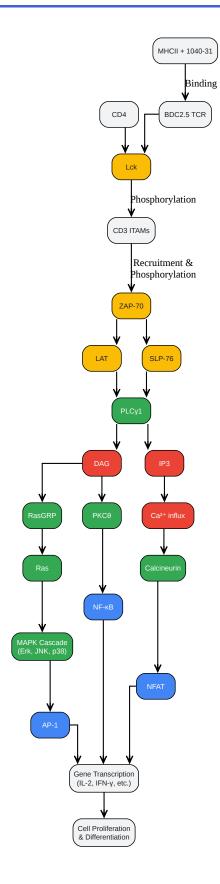






Activation of the BDC2.5 TCR by the 1040-31 mimotope presented on an MHC class II molecule initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.





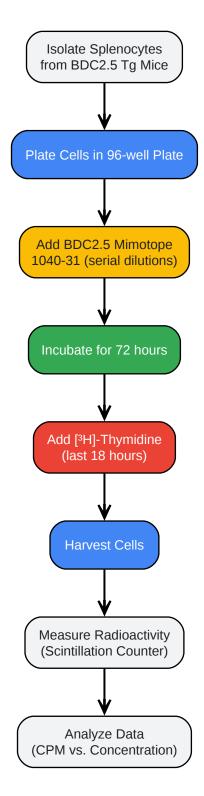
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Caption: Simplified BDC2.5 TCR signaling cascade upon mimotope recognition.



Experimental Workflow for T-Cell Proliferation Assay

The following diagram illustrates the typical workflow for assessing T-cell proliferation using the [3H]-thymidine incorporation method.



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Caption: Workflow for a [3H]-thymidine based T-cell proliferation assay.

Conclusion

BDC2.5 mimotope **1040-31 TFA** is an indispensable tool for researchers investigating the mechanisms of autoimmune diabetes. Its ability to potently and specifically activate the diabetogenic BDC2.5 T-cell clone allows for detailed studies of T-cell biology, from signaling pathways to in vivo pathogenic responses. The experimental protocols outlined in this guide provide a foundation for utilizing this mimotope to advance our understanding of T1D and to explore novel therapeutic interventions.

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